Phenyl 4-(quinoline-8-sulfonamido)benzoate
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Overview
Description
Phenyl 4-(quinoline-8-sulfonamido)benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate group through a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(quinoline-8-sulfonamido)benzoate typically involves the reaction of 4-(quinoline-8-sulfonamido)benzoic acid with phenol in the presence of a dehydrating agent. The reaction conditions often require an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
4-(quinoline-8-sulfonamido)benzoic acid+phenol→phenyl 4-(quinoline-8-sulfonamido)benzoate+water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(quinoline-8-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Phenyl 4-(quinoline-8-sulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of phenyl 4-(quinoline-8-sulfonamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the quinoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(quinoline-8-sulfonamido)benzoic acid
- Phenyl 4-(quinoline-8-sulfonamido)benzoate derivatives
- Quinoline-based sulfonamides
Uniqueness
This compound is unique due to its specific combination of a quinoline moiety and a benzoate ester linked through a sulfonamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C22H16N2O4S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenyl 4-(quinolin-8-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C22H16N2O4S/c25-22(28-19-8-2-1-3-9-19)17-11-13-18(14-12-17)24-29(26,27)20-10-4-6-16-7-5-15-23-21(16)20/h1-15,24H |
InChI Key |
PSZKIBOQQGVDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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